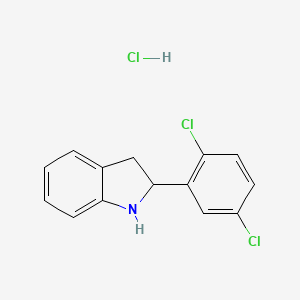

2-(2,5-Dichlorophenyl)indoline, HCl

Description

Propriétés

IUPAC Name |

2-(2,5-dichlorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N.ClH/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14;/h1-6,8,14,17H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFRWWOEBKYWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological and Biological Activity Profiling of 2 2,5 Dichlorophenyl Indoline, Hcl and Its Derivatives

In Vitro Studies on Molecular Targets and Cellular Pathways

In vitro studies are fundamental in elucidating the mechanisms of action of novel compounds. For 2-(2,5-Dichlorophenyl)indoline, HCl and its derivatives, these studies have revealed interactions with various receptors and enzymes, as well as significant effects on cellular processes like proliferation, apoptosis, and microbial biofilm formation.

The interaction between a ligand, such as a drug candidate, and its receptor is a critical determinant of its pharmacological effect. The study of these interactions is essential for understanding biological processes and for the development of new therapeutic molecules. nih.gov Techniques such as in silico molecular docking and in vitro binding assays are employed to predict and confirm the binding affinities and modes of interaction. nih.govnih.gov For indoline (B122111) derivatives, these studies have been crucial in identifying their potential as targeted therapies.

The binding affinity, often expressed as the inhibition constant (Ki), quantifies the strength of the interaction between the ligand and the receptor. A lower Ki value indicates a higher binding affinity. The study of ligand-receptor interactions also involves understanding how the ligand binds to the receptor's active site and whether this binding induces a conformational change in the receptor, which can be explored through models like "lock and key," "induced fit," and "conformational selection". mdpi.com The concept of "inhibitor trapping," where a ligand is captured within the binding site, can dramatically enhance binding affinity by reducing the dissociation rate. mdpi.com

While specific receptor binding data for this compound is not extensively available in the public domain, the broader class of indoline and indole (B1671886) derivatives has been studied for their affinity to various receptors, including dopamine (B1211576) receptors. nih.gov For instance, certain novel dopamine receptor ligands have been identified with nanomolar binding affinities for the D3 receptor subtype, demonstrating high selectivity. nih.gov

Table 1: Receptor Binding Affinities of Selected Indoline and Related Derivatives

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity |

| Novel Ligand Example | Dopamine Receptor D3 | 2.3 nM | 263.7-fold over D2R |

This table is illustrative and highlights the potential for high-affinity and selective receptor binding within the broader class of compounds related to the indoline scaffold.

Enzymes are critical regulators of numerous physiological processes, making them attractive targets for therapeutic intervention. The inhibitory activity of this compound and its derivatives against a range of enzymes has been a key area of investigation.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes: Inflammatory pathways are often mediated by enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). nih.gov Indoline-based compounds have been identified as dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation. nih.gov For example, certain indoline derivatives have shown potent inhibition of the 5-LOX enzyme with IC₅₀ values in the sub-micromolar range. nih.gov The design of these dual inhibitors represents a promising strategy for developing anti-inflammatory agents. nih.gov

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are vital for cell replication. A quinoline (B57606) derivative, IND-2, has been shown to inhibit the catalytic activity of topoisomerase IIα, suggesting a potential mechanism for its anticancer effects. nih.gov

Kinases: Kinases play a crucial role in cell signaling and are frequently dysregulated in cancer. Derivatives of 2-indolinone have been synthesized and shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase in angiogenesis. nih.gov For instance, a 5-fluoroindolin-2-one derivative demonstrated significant inhibitory activity against VEGF-induced VEGFR phosphorylation. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. Several 6-chloro-3-oxindole derivatives have been screened for their urease inhibitory activity, with some compounds showing more potent inhibition than the standard inhibitor thiourea. researchgate.net

Table 2: Enzyme Inhibition Profile of Selected Indoline Derivatives

| Derivative Class | Enzyme Target | IC₅₀ Value |

| Indoline Derivative | 5-Lipoxygenase (5-LOX) | 0.28 ± 0.02 µM |

| Indoline Derivative | Soluble Epoxide Hydrolase (sEH) | 61 ± 3 nM |

| 6-chloro-3-oxindole Derivative | Urease | 13.34 ± 1.75 µM |

| Quinoline Derivative (IND-2) | Topoisomerase IIα | Inhibitory at 10 µM |

| 5-fluoroindolin-2-one Derivative | VEGFR-2 | Potent Inhibition |

Effects on Cellular Proliferation and Apoptosis Induction in Cell Lines

A hallmark of cancer is uncontrolled cell proliferation. Many therapeutic strategies aim to inhibit this process and induce programmed cell death, or apoptosis.

Derivatives of 2-(2,5-Dichlorophenyl)indoline have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. For example, a novel synthesized compound, referred to as compound 225#, inhibited the proliferation of human colorectal cancer (CRC) cells (HCT116 and SW620) in a dose- and time-dependent manner. nih.gov This compound was found to have low toxicity to normal human rectal mucosal cells. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. Compound 225# was shown to induce apoptosis in CRC cells, with a notable increase in the late-phase apoptotic cell population. nih.gov This was accompanied by an increase in the expression of cleaved PARP, a marker of apoptosis. nih.gov Similarly, novel piperidone compounds have been shown to induce apoptosis in prostate and lymphoma cancer cell lines through the intrinsic pathway, involving the accumulation of reactive oxygen species and activation of caspases. researchgate.net Luteolin (B72000), a natural compound, also induces apoptosis in esophageal squamous cell carcinoma cells by down-regulating the mitochondrial membrane potential. oncotarget.com

Table 3: Antiproliferative and Apoptotic Effects of Indoline-Related Compounds

| Compound/Derivative | Cell Line | Effect | Key Findings |

| Compound 225# | HCT116, SW620 (Colorectal Cancer) | Inhibition of proliferation, Induction of apoptosis | Dose- and time-dependent decrease in cell viability, Increased cleaved PARP expression. nih.gov |

| IND-2 | PC-3, DU-145 (Prostate Cancer) | Inhibition of proliferation, Induction of apoptosis | IC₅₀ values of 3 µM and 3.5 µM, respectively; Increased cleaved caspases. nih.gov |

| 5-fluoroindolin-2-one derivative | HCT-116 (Colorectal Cancer) | Antiproliferative, Induction of apoptosis | Dose-dependent suppression of proliferation and induction of apoptosis. nih.gov |

| Piperidone Derivatives | Prostate and Lymphoma Cancer Cells | Cytotoxicity, Induction of apoptosis | Induced reactive oxygen species and activated caspase-3/7. researchgate.net |

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a common feature of cancer cells. Several derivatives of the indoline scaffold have been shown to modulate cell cycle progression, often leading to cell cycle arrest at specific phases, thereby preventing cell division.

For instance, compound 225# was found to induce a dose-dependent arrest of colorectal cancer cells at the G2/M phase of the cell cycle. nih.gov This arrest was associated with changes in the expression of key cell cycle regulators, including CDK1, cyclin A1, and cyclin B1. nih.gov Similarly, a 5-fluoroindolin-2-one derivative was reported to suppress the proliferation of HCT-116 cells by causing a G1 phase arrest. nih.gov The incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into DNA has also been shown to perturb cell cycle progression, leading to an accumulation of cells in the G2 phase. nih.gov

Table 4: Effects of Indoline-Related Compounds on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect on Cell Cycle |

| Compound 225# | SW620 (Colorectal Cancer) | G2/M phase arrest. nih.gov |

| 5-fluoroindolin-2-one derivative | HCT-116 (Colorectal Cancer) | G1 phase arrest. nih.gov |

| 5-ethynyl-2'-deoxyuridine (EdU) | A549, TK6, WTK1 | G2 phase accumulation. nih.gov |

| Piperidone Derivatives | Lymphoma and Colon Cancer Cells | Cell cycle alteration, DNA fragmentation. researchgate.net |

Inhibition of Microbial Biofilm Formation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. They are notoriously resistant to antimicrobial agents and play a significant role in persistent infections.

Indole and its derivatives have been shown to influence biofilm formation in various bacteria. nih.gov While some studies suggest indole can inhibit biofilm formation, others indicate it can enhance it under certain conditions. nih.gov The effect appears to be dependent on the bacterial species and environmental factors. nih.gov For instance, certain hydroxyindoles have been found to decrease biofilm formation. nih.gov

More broadly, various natural and synthetic compounds are being investigated for their anti-biofilm properties. For example, thymoquinone (B1682898) has been shown to have significant anti-biofilm activity against both Gram-negative and Gram-positive bacteria. nih.gov The combination of agents like 2,2′-dipyridyl and 1,2,3,4,6-penta-O-galloyl-b-D-glucopyranose (PGG) has been effective in inhibiting biofilm formation by Pseudomonas aeruginosa and Staphylococcus aureus. arvojournals.org Nepodin, a compound from a plant extract, has been shown to suppress biofilm formation by the fungus Candida albicans and polymicrobial biofilms. sci-hub.se

While specific data on the direct effect of this compound on biofilm formation is limited, the known activity of related indole structures suggests this is a plausible area for future investigation.

Table 5: Inhibition of Biofilm Formation by Indole-Related and Other Compounds

| Compound/Class | Microorganism(s) | Effect on Biofilm |

| Hydroxyindoles | Various bacteria | Decreased biofilm formation. nih.gov |

| Thymoquinone | E. coli, P. aeruginosa, B. subtilis, S. aureus | Significant anti-biofilm ability. nih.gov |

| 2,2′-dipyridyl & PGG (combination) | P. aeruginosa, S. aureus | Effective inhibition of biofilm formation. arvojournals.org |

| Nepodin | Candida albicans, S. aureus, A. baumannii | Inhibition of biofilm formation. sci-hub.se |

In Vivo Studies (Non-Human Animal Models) of Biological Responses

For indoline-based compounds, in vivo studies have primarily focused on their anti-inflammatory and anticancer activities. For example, an indoline derivative that acts as a dual 5-LOX/sEH inhibitor showed remarkable anti-inflammatory efficacy in mouse models of zymosan-induced peritonitis and experimental asthma. nih.gov Another indoline derivative, 1-(2,6-dichlorophenyl)indolin-2-one, demonstrated anti-inflammatory and analgesic activity in animal models without the gastro-ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

In the context of oncology, compound 225# was shown to effectively inhibit the growth of HCT116 tumors in a mouse xenograft model, without causing any noticeable changes in the body weight of the animals, suggesting a favorable preliminary safety profile. nih.gov Similarly, luteolin significantly inhibited the growth of esophageal squamous cell carcinoma tumors in xenograft mouse models with no evidence of systemic toxicity. oncotarget.com

These in vivo findings corroborate the in vitro results and highlight the potential of this compound and its derivatives as lead compounds for the development of new therapeutic agents.

Anti-inflammatory Efficacy Evaluation in Preclinical Models

Derivatives of the indoline scaffold have demonstrated notable anti-inflammatory properties in a variety of preclinical settings. While specific data on this compound is not extensively available in the public domain, the activities of structurally similar compounds provide valuable insights into its potential efficacy.

One closely related analogue, 1-(2,6-dichlorophenyl)indolin-2-one, was investigated as a potential prodrug of the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). In a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, this compound demonstrated anti-inflammatory activity comparable to that of diclofenac. nih.gov The study highlighted that after 4 hours of oral administration, the reduction in paw swelling was significant, suggesting a potent anti-inflammatory effect. nih.gov

Further studies on other indoline derivatives have reinforced the anti-inflammatory potential of this chemical class. For instance, certain N-substituted indole derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov In vitro assays, such as the anti-denaturation assay, have been used to evaluate the anti-inflammatory activity of novel indoline derivatives. In one such study, compounds 4a and 4b, which are N-(4-aminophenyl) indoline-1-carbothioamide (B3037726) derivatives, exhibited potent inhibition of protein denaturation with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, comparable to the standard drug diclofenac sodium (IC50 = 54.2 µg/ml).

Moreover, some indole-2-one and 7-aza-2-oxindole derivatives have been found to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Specifically, compound 7i from this series not only inhibited these cytokines but also suppressed the expression of COX-2 and inducible nitric oxide synthase (iNOS), and demonstrated a protective effect in a mouse model of LPS-induced septic death. researchgate.net Similarly, 3-(3-hydroxyphenyl)-indolin-2-one was identified as a potent anti-inflammatory agent by inhibiting nitric oxide production and the secretion of TNF-α and IL-6 in a dose-dependent manner. mdpi.com

The combination of an indole ring with other heterocyclic systems, such as imidazole[2,1-b]thiazole, has also yielded compounds with significant anti-inflammatory effects. These derivatives were effective in inhibiting the LPS-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.orgnih.gov

Table 1: Anti-inflammatory Activity of Selected Indoline and Indole Derivatives

| Compound/Derivative | Preclinical Model | Key Findings | Reference(s) |

|---|---|---|---|

| 1-(2,6-Dichlorophenyl)indolin-2-one | Carrageenan-induced rat paw edema | Comparable anti-inflammatory activity to diclofenac. | nih.gov |

| N-(4-aminophenyl) indoline-1-carbothioamide derivatives (4a, 4b) | In vitro anti-denaturation assay | Potent inhibition of protein denaturation with IC50 values of 62.2 µg/ml and 60.7 µg/ml. | |

| Indole-2-one derivative (7i) | LPS-stimulated macrophages, mouse model of sepsis | Inhibition of TNF-α, IL-6, COX-2, and iNOS; protection from LPS-induced septic death. | researchgate.net |

| 3-(3-Hydroxyphenyl)-indolin-2-one | LPS-stimulated RAW264.7 cells | Potent inhibition of NO, TNF-α, and IL-6 production. | mdpi.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α release. | rsc.orgnih.gov |

Antimicrobial Efficacy in Animal Models (e.g., Antibacterial, Antifungal, Antiviral)

The indoline core is a prevalent feature in compounds exhibiting a broad spectrum of antimicrobial activities. Research into derivatives with antibacterial, antifungal, and antiviral properties has shown promising results in various preclinical models.

Antibacterial and Antifungal Activity:

Indole derivatives, particularly those substituted with halogenated phenyl rings, have demonstrated significant antibacterial activity. researchgate.net For example, a series of novel 2-phenylindole (B188600) analogues were synthesized and evaluated for their antibacterial properties, with some compounds showing strong inhibitory activity with minimum inhibitory concentrations (MICs) in the range of 2–32 μg/mL against various bacterial strains, including a multidrug-resistant clinical isolate. mdpi.com

The incorporation of other heterocyclic moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), into the indole structure has been shown to enhance antimicrobial efficacy. One study found that an indole-triazole derivative (compound 3d) was a promising lead as both a novel antibacterial and antifungal agent, with MIC values ranging from 3.125 to 50 µg/mL against a panel of microorganisms. nih.gov Notably, compounds with a m-chlorophenyl substituent demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, thiazolo-indolin-2-one derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, along with moderate antifungal activity. nih.gov Specifically, certain derivatives showed potent antibiofilm activity against S. aureus and P. aeruginosa. nih.gov

Antiviral Activity:

The antiviral potential of indoline derivatives has also been an area of active investigation. Fused tricyclic derivatives of indoline and imidazolidinone have been identified as potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov Some of these compounds act as broad-spectrum inhibitors, while others show selective activity against either ZIKV or DENV. nih.gov The mechanism of action for some of these derivatives involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

The versatility of the indole scaffold in antiviral drug design is further highlighted by its use in developing inhibitors for other viruses. For instance, substituted indole derivatives have been explored as inhibitors of dengue viral replication. google.com A critical review of recent antiviral research underscores the importance of the indole nucleus in the development of agents targeting a wide range of viruses, with various substitutions on the indole ring leading to diverse and potent antiviral activities. nih.gov

Table 2: Antimicrobial Activity of Selected Indole and Indoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Phenylindole analogues | Various bacterial strains (including multidrug-resistant) | MIC values in the range of 2–32 μg/mL. | mdpi.com |

| Indole-triazole derivatives with m-chlorophenyl group | MRSA, various bacteria and fungi | MIC values ranging from 3.125-50 µg/mL; excellent activity against MRSA. | nih.gov |

| Thiazolo-indolin-2-one derivatives | Gram-positive and Gram-negative bacteria, S. aureus, P. aeruginosa | Promising antibacterial and antibiofilm activity. | nih.gov |

| Fused tricyclic derivatives of indoline and imidazolidinone | Zika virus (ZIKV), Dengue virus (DENV) | Potent and selective or broad-spectrum inhibition of viral replication. | nih.gov |

| Substituted indole derivatives | Dengue virus | Inhibition of viral replication. | google.com |

Antileishmanial Activity in Preclinical Models

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The search for new, effective, and less toxic treatments has led to the investigation of various chemical scaffolds, including indazole derivatives, which share some structural similarities with indoline compounds.

Neurobiological Effects in Preclinical Models

The indole nucleus is a fundamental component of many neuroactive compounds, including neurotransmitters like serotonin. Consequently, derivatives of indole and indoline are of significant interest for their potential effects on the central nervous system and their therapeutic applications in neurodegenerative diseases.

While specific preclinical studies on the neurobiological effects of this compound are limited, the broader class of indole derivatives has been investigated for neuroprotective properties. For instance, certain indole–phenolic derivatives have been shown to possess a unique combination of neuroprotective actions, including metal chelation, antioxidant activity, and the ability to promote the disaggregation of amyloid-β peptides, which are implicated in Alzheimer's disease. researchgate.net

The field of preclinical research in neurodegenerative diseases is actively exploring novel therapeutic targets. One such target is the excitatory amino acid transporter 2 (EAAT2), which plays a role in preventing excitotoxicity. The development of novel EAAT2 activators is considered a promising strategy for conditions like Huntington's disease. frontiersin.org Given the structural diversity of indole derivatives, it is plausible that specific analogues could be designed to interact with such neuroprotective targets. Further investigation is required to determine if this compound or its derivatives possess any significant neurobiological activity.

Structure-Activity Relationship (SAR) Studies of 2-(2,5-Dichlorophenyl)indoline Derivatives

Influence of Substituent Variations on the Indoline Core and Dichlorophenyl Moiety on Biological Potency

The biological activity of indoline and indole derivatives is profoundly influenced by the nature and position of substituents on both the indoline core and the appended phenyl ring. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for various therapeutic targets.

In the context of anti-inflammatory activity, quantitative SAR (QSAR) analysis of indole-2-one derivatives revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) are beneficial for their inhibitory effects on pro-inflammatory cytokines. researchgate.net For a series of N(2)-arylindazol-3(2H)-one derivatives, which are structurally related to the target compound, the nature of the substituent on the N-aryl ring was found to be critical for their anti-inflammatory effects. nih.gov

Regarding antimicrobial activity, the presence of halogenated phenyl rings on the indole moiety has been associated with enhanced efficacy. researchgate.net For instance, in a series of 2-phenylindole analogues, the introduction of halogens was shown to improve antibacterial ability. mdpi.com A study on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties highlighted that a meta-chloro substitution on the phenyl ring was particularly beneficial for activity against MRSA. nih.gov This suggests that the dichlorophenyl moiety in this compound is likely a key contributor to its potential antimicrobial properties.

In the realm of antiviral research, SAR studies on fused tricyclic derivatives of indoline and imidazolidinone have indicated that substitutions on the phenyl ring can significantly impact cytotoxicity and antiviral selectivity against ZIKV and DENV. nih.gov For other indole-based antiviral agents, substitutions at various positions of the indole ring (N-1, C-2 to C-7) have been explored to generate diverse scaffolds with a wide range of antiviral activities. nih.gov

The antileishmanial activity of 2-benzyl-5-nitroindazolin-3-one derivatives was also found to be dependent on the substituents. The SAR study revealed that hydrophilic fragments substituted at position 1 of the indazole ring played a crucial role in improving the selectivity profile of these compounds. nih.gov

Elucidation of Key Pharmacophoric Features for Target Interactions

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This approach is valuable for designing new, more potent compounds and for virtual screening of compound libraries.

For antibacterial agents, pharmacophore models have been developed based on known active compounds to identify key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions that are crucial for interaction with bacterial targets like DNA gyrase B. nih.govresearchgate.net For a series of chalcone-derived antibacterial compounds, a four-point pharmacophore model was generated, consisting of two aromatic ring features and two hydrogen bond acceptor features. acs.org

In the context of anti-inflammatory drug design, molecular docking studies have been employed to understand the binding modes of indoline and indole derivatives with enzymes like COX-2. For novel N-substituted indole derivatives, docking studies helped to identify compounds with high interaction energy with the COX-2 enzyme, correlating with their observed anti-inflammatory activity. nih.gov Similarly, for pyxinol derivatives with anti-inflammatory properties, molecular docking revealed that their binding to the p65–p50 heterodimer and p50 homodimer of the NF-κB pathway was close to their DNA binding sites, suggesting a mechanism for their inhibitory action. mdpi.com

While a specific pharmacophore model for this compound is not available, based on the SAR studies of related compounds, it can be inferred that the key pharmacophoric features likely include:

The indoline nitrogen , which can act as a hydrogen bond acceptor or donor.

The aromatic system of the indoline core , which can engage in π-π stacking or hydrophobic interactions.

The dichlorophenyl ring , which contributes to hydrophobic interactions and its electronic properties can influence binding affinity. The chlorine atoms can also participate in halogen bonding.

Further computational and experimental studies are needed to precisely define the pharmacophoric features of this compound and its derivatives for their various biological activities.

Mechanistic Investigations of Biological Action

The preclinical pharmacological and biological activity of this compound and its derivatives has been the subject of investigations to elucidate their mechanisms of action at the molecular level. These studies have focused on identifying specific protein targets, understanding the subsequent modulation of cellular signaling pathways, and characterizing the precise molecular interactions that drive their biological effects.

Determination of Specific Molecular Target Engagement

Research into the mechanism of action of indoline-based compounds has identified dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) as a key pharmacological activity. nih.govebris.eu An in-silico analysis of an in-house library of compounds led to the identification of several indoline derivatives as potential 5-LOX inhibitors. ebris.eu Subsequent enzymatic and cellular assays confirmed these findings, highlighting an indoline derivative, compound 43 , as a significant 5-LOX inhibitor. ebris.eu

This initial discovery prompted the synthesis and evaluation of a series of new analogues to explore the structure-activity relationship (SAR) and optimize the inhibitory potency. This effort led to the development of compounds with dual inhibitory activity against both 5-LOX and sEH. ebris.eu Notably, compound 73 emerged as a highly potent dual inhibitor, demonstrating the successful optimization of the indoline scaffold for engaging these two key enzymes in the arachidonic acid cascade. ebris.eu The inhibitory activities of selected indoline derivatives against both human 5-LOX and sEH are detailed in the table below.

| Compound | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) |

| 43 | 0.45 ± 0.11 | > 10 |

| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 |

Data sourced from in vitro enzymatic assays. ebris.eu

Other related research on indole derivatives has also pointed towards 5-LOX as a primary molecular target. For instance, certain indole derivatives have shown potent inhibition of 5-LOX, with some S-isomers displaying IC₅₀ values in the nanomolar range. nih.gov

Analysis of Downstream Signaling Pathway Modulation

The dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) by indoline derivatives results in a significant modulation of the arachidonic acid (AA) metabolic cascade, a critical pathway in inflammation. nih.gov By targeting these two distinct enzymes, these compounds can simultaneously suppress pro-inflammatory signaling and enhance anti-inflammatory pathways. mdpi.com

Inhibition of 5-LOX directly blocks the conversion of arachidonic acid into leukotrienes (LTs). nih.gov Leukotrienes, such as LTB4, are potent pro-inflammatory mediators that play a crucial role in orchestrating inflammatory responses, including neutrophil chemotaxis and activation. mdpi.com Consequently, the inhibition of 5-LOX by indoline derivatives leads to a reduction in the biosynthesis of these pro-inflammatory eicosanoids.

Concurrently, the inhibition of soluble epoxide hydrolase (sEH) prevents the degradation of epoxyeicosatrienoic acids (EETs), which are also metabolites of arachidonic acid. nih.govmdpi.com EETs possess anti-inflammatory, analgesic, and vasodilatory properties. mdpi.com By inhibiting sEH, the levels of these protective lipid mediators are increased, thereby promoting the resolution of inflammation. mdpi.com This dual-action mechanism, therefore, offers a synergistic anti-inflammatory effect by both decreasing pro-inflammatory signals and augmenting anti-inflammatory signals within the arachidonic acid pathway.

Characterization of Binding Modes and Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Molecular docking studies have been instrumental in elucidating the binding modes of indoline-based inhibitors within the active sites of their molecular targets, 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These computational analyses have revealed key intermolecular interactions that are crucial for their inhibitory activity.

For the inhibition of 5-LOX, the indoline scaffold has been shown to be a suitable molecular framework that can be effectively accommodated within the enzyme's binding pocket. acs.org Docking studies of indole-based inhibitors have identified specific interactions with key amino acid residues. For example, hydrogen bonding between the inhibitor and residues such as Phenylalanine 177 (Phe177) and Asparagine 554 (Asn554) within the active site of 5-LOX has been reported to be a critical determinant of inhibitory potency. nih.gov

In the context of dual 5-LOX/sEH inhibitors, molecular dynamics simulations and docking studies have provided insights into the binding within the sEH active site. For other dual inhibitors, it has been observed that the amide moiety can form crucial hydrogen bonds with the catalytic triad (B1167595) of sEH, specifically with Tyrosine 383 (Tyr383) and Tyrosine 466 (Tyr466). researchgate.net The amide NH group can also establish a hydrogen bond with an aspartate residue in the active site. researchgate.net The inhibitor molecules are positioned within the L-shaped hydrophobic tunnel of the sEH binding site, indicating that hydrophobic contacts also play a significant role in stabilizing the enzyme-inhibitor complex. researchgate.net While these specific interactions were described for other dual inhibitors, they provide a likely model for how indoline derivatives may engage the sEH active site.

Computational and Theoretical Studies on 2 2,5 Dichlorophenyl Indoline, Hcl

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as 2-(2,5-Dichlorophenyl)indoline, to the active site of a target protein.

While specific docking studies on 2-(2,5-Dichlorophenyl)indoline, HCl are not extensively published, research on analogous 2-phenylindole (B188600) and indoline (B122111) derivatives provides a framework for understanding its potential interactions. For instance, studies on 2-phenylindole derivatives as anticancer agents have utilized molecular docking to investigate their binding to tubulin. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their biological activity. For example, the docking of some derivatives into the colchicine (B1669291) binding site of tubulin has shown that substituents on the indole (B1671886) and phenyl rings play a significant role in the binding affinity. mdpi.com

In a hypothetical docking study of 2-(2,5-Dichlorophenyl)indoline with a target protein, the dichlorophenyl group would be expected to engage in hydrophobic and halogen bond interactions within the binding pocket. The indoline core provides a scaffold that can be positioned to form hydrogen bonds or further hydrophobic interactions. The precise nature of these interactions would, of course, depend on the specific amino acid residues present in the active site of the target protein.

Table 1: Illustrative Molecular Docking Parameters for a Hypothetical Protein Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Leu12, Val20, Ala35, Phe80, Lys82 |

| Key Interactions | Hydrophobic, Hydrogen Bond with Lys82 |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule over time. An MD simulation of this compound, both in solution and when bound to a protein, can reveal important information about its dynamic behavior.

MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. mdpi.com By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted pose or if it undergoes significant conformational changes or even dissociates from the binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a common way to assess the stability of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity.

For example, a QSAR study on 2-phenylindole derivatives with anticancer activity identified that the electronegativity of substituents on the phenyl ring and the size of alkyl groups on the indole nitrogen were important for activity. nih.gov Such a model, once validated, could be used to predict the activity of 2-(2,5-Dichlorophenyl)indoline and to design new derivatives with potentially improved potency. The quality of a QSAR model is often assessed by its correlation coefficient (R²) and cross-validated correlation coefficient (q²), which indicate the model's ability to fit the data and its predictive power, respectively. nih.gov

Table 2: Example of Descriptors Used in QSAR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Can influence ligand-receptor electrostatic interactions. |

| Steric | Molecular Volume | Affects the fit of the molecule within the binding site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. ijrstjournal.com DFT calculations can provide valuable insights into the properties of 2-(2,5-Dichlorophenyl)indoline at a fundamental level.

By calculating the distribution of electron density, DFT can identify the most reactive sites in the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

DFT can also be used to calculate other electronic properties such as the molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, which can help in understanding and predicting intermolecular interactions, including hydrogen bonding and halogen bonding. nih.gov For 2-(2,5-Dichlorophenyl)indoline, the chlorine atoms would be expected to create regions of negative electrostatic potential, which could be important for their interaction with biological targets.

Table 3: Illustrative DFT-Calculated Properties for an Indoline Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Preclinical Context)

In silico ADME prediction tools are used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. nih.gov These predictions help to identify potential liabilities that could lead to poor bioavailability or undesirable metabolic pathways. For this compound, predicting its ADME properties is crucial for assessing its potential as a drug candidate.

Various computational models can predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. mdpi.com These predictions are often based on the physicochemical properties of the molecule, such as its lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, often referred to as Lipinski's Rule of Five. nih.gov

For example, the presence of the two chlorine atoms on the phenyl ring of 2-(2,5-Dichlorophenyl)indoline would increase its lipophilicity, which could enhance its absorption but might also lead to increased metabolic clearance. In silico tools can provide quantitative estimates for these properties, guiding further experimental studies.

Table 4: Predicted ADME Properties for a Representative Indoline Derivative

| ADME Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Likely | May have central nervous system effects. |

| P-glycoprotein Substrate | No | Less likely to be actively effluxed from cells. |

| CYP2D6 Inhibition | Probable | Potential for drug-drug interactions. |

Analytical and Characterization Methodologies for 2 2,5 Dichlorophenyl Indoline, Hcl

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 2-(2,5-Dichlorophenyl)indoline, HCl, providing fundamental insights into its atomic and molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H-NMR and ¹³C-NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the indoline (B122111) and dichlorophenyl rings. The aromatic protons would typically appear in the downfield region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions and the electronic effects of the substituent groups. The protons of the indoline core, specifically the aliphatic protons at the C2 and C3 positions, would resonate further upfield. The proton at C2, being adjacent to the nitrogen and the dichlorophenyl group, would likely appear as a multiplet. The methylene (B1212753) protons at C3 would also exhibit characteristic splitting patterns. The N-H proton of the indoline ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum would be characterized by signals for the aromatic carbons of both the indoline and dichlorophenyl rings, as well as the aliphatic carbons of the indoline core. The presence of the chlorine atoms on the phenyl ring would cause characteristic shifts in the signals of the attached carbons. For instance, in the closely related compound 1-(2,6-dichlorophenyl)indolin-2-one, the aromatic carbons show a range of chemical shifts that help to define the structure. mdpi.com Similarly, the carbons of the dichlorophenyl group in the target compound would have distinct and predictable shifts.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound Note: The following data is predicted based on the analysis of structurally similar compounds, as direct experimental data for the specified compound is not publicly available.

| Atom | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| Indoline Aromatic Protons | 6.5 - 7.5 | 110 - 155 |

| Dichlorophenyl Aromatic Protons | 7.0 - 7.8 | 125 - 140 |

| Indoline C2-H | Multiplet, ~5.0-5.5 | ~65-75 |

| Indoline C3-H₂ | Multiplets, ~3.0-3.5 | ~30-40 |

| Indoline N-H | Broad singlet, variable | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Key expected vibrational frequencies include the N-H stretch of the secondary amine in the indoline ring, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the indoline core would be found just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would generate signals in the 1450-1600 cm⁻¹ region. Furthermore, the C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range. A significant feature would be the C-Cl stretching bands associated with the dichlorophenyl group, which typically appear in the fingerprint region below 800 cm⁻¹. For the related compound 1-(2,6-dichlorophenyl)indolin-2-one, C-Cl stretching is observed at 783 and 750 cm⁻¹. mdpi.com

Table 2: Predicted IR Absorption Bands for this compound Note: The following data is predicted based on the analysis of structurally similar compounds.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Indoline) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | < 800 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its chemical formula (C₁₄H₁₂Cl₃N for the hydrochloride salt). The high resolving power of this technique can differentiate between compounds with the same nominal mass but different elemental compositions.

The mass spectrum would show a molecular ion peak ([M+H]⁺ for the free base) with a characteristic isotopic pattern due to the presence of two chlorine atoms. The relative abundance of the isotopic peaks would correspond to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns observed in the MS/MS spectrum would offer further structural confirmation by showing the loss of specific fragments, such as the dichlorophenyl group or parts of the indoline ring.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient method for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The pH of the aqueous phase can be adjusted to ensure the compound is in a suitable ionic state for optimal separation and peak shape. Gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve better separation of the target compound from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, likely around 280 nm, which is a common detection wavelength for indole (B1671886) compounds. mdpi.com

Table 3: Exemplary HPLC Parameters for the Analysis of Indoline Derivatives Note: These are general conditions and would require optimization for the specific compound.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile, B: Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0) |

| Elution | Isocratic (e.g., 65% A, 35% B) or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at ~280 nm |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase.

The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (such as ethyl acetate or dichloromethane) is often effective for indoline derivatives. The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) of the compound. For indole compounds, mobile phases such as butane-1-ol–glacial acetic acid–water (12:3:5, v/v) or isopropanol–ammonia–water (8:1:1, v/v) have been used successfully. akjournals.comuj.edu.pl After developing the plate, the spots can be visualized under UV light (typically at 254 nm), where the aromatic rings will absorb and appear as dark spots on a fluorescent background.

Table 4: Common TLC Mobile Phases for Indole and Indoline Derivatives

| Mobile Phase Composition (v/v/v) | Stationary Phase | Visualization |

| Butane-1-ol / Acetic Acid / Water (12:3:5) | Silica Gel 60 F₂₅₄ | UV Light (254 nm) |

| Isopropanol / Ammonia / Water (8:1:1) | Silica Gel 60 F₂₅₄ | UV Light (254 nm) |

| Hexane / Ethyl Acetate (e.g., 7:3) | Silica Gel | UV Light (254 nm) |

Future Research Directions and Identified Gaps in Knowledge

Development of Novel and Green Synthetic Pathways for 2-(2,5-Dichlorophenyl)indoline, HCl and its Analogues

The synthesis of 2-arylindolines has traditionally relied on methods like the Fischer indole (B1671886) synthesis, which can be limited by harsh conditions and the stability of precursors. nih.gov Modern organic chemistry has seen a shift towards more efficient and environmentally benign synthetic strategies.

Future research should focus on developing novel and green synthetic pathways for this compound and its analogs. Promising areas of exploration include:

Catalytic Hydrogenation: The use of heterogeneous catalysts like Platinum on carbon (Pt/C) in the presence of an acid such as p-toluenesulfonic acid (pTSA) in aqueous media presents a green and efficient method for the reduction of corresponding indoles to indolines. sci-hub.ru This approach is versatile and can be applied to a variety of substituted indoles. sci-hub.ru

Metal-Catalyzed C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for indole synthesis. bohrium.com Bimetallic catalysis, combining metals like nickel or manganese for alcohol dehydrogenation/oxidation with palladium for oxidative cyclization, offers a sustainable route for preparing 2-arylindoles from anilines and secondary alcohols. bohrium.com

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the synthesis of 2-aryl indoles under mild conditions, providing a metal-free alternative to traditional methods. nih.gov

Microwave-Assisted Synthesis: Microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been developed, significantly accelerating reaction times and often using environmentally friendly solvents like ethanol. rsc.orgresearchgate.net

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Key Features | Potential Advantages for 2-(2,5-Dichlorophenyl)indoline Synthesis | References |

| Catalytic Hydrogenation | Uses Pt/C and pTSA in water. | Green solvent, high yields, good functional group tolerance. | sci-hub.ru |

| Bimetallic C-H Activation | Combines Ni/Mn and Pd catalysts. | Sustainable, avoids isolation of intermediates. | bohrium.com |

| NHC Organocatalysis | Metal-free, uses N-heterocyclic carbenes. | Mild reaction conditions, avoids metal contamination. | nih.gov |

| Microwave-Assisted Synthesis | One-pot, three-component reaction. | Rapid, energy-efficient, uses green solvents. | rsc.orgresearchgate.net |

Identification of Undiscovered Preclinical Biological Targets for the Compound

The biological activities of indoline (B122111) derivatives are diverse, with reported effects including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov For this compound, the identification of its specific preclinical biological targets is a critical next step.

Future research should employ a multi-pronged approach to uncover these targets:

In Silico Target Prediction: Computational methods can predict potential biological targets by comparing the structure of this compound to libraries of compounds with known targets. nih.gov This can help prioritize experimental validation.

Phenotypic Screening: High-throughput screening of the compound against a panel of cancer cell lines or microbial strains can reveal its functional effects and guide target identification efforts.

Affinity-Based Proteomics: This technique can identify protein targets by using a modified version of the compound as a "bait" to pull its binding partners out of cell lysates.

Based on the activities of related indoline compounds, potential, yet undiscovered, targets for this compound could include:

| Potential Target Class | Rationale based on Analog Studies | Potential Therapeutic Area | References |

| Protein Kinases | Many indole derivatives are potent kinase inhibitors. | Cancer | mdpi.comresearchgate.net |

| Tubulin | Some indoline derivatives inhibit tubulin polymerization. | Cancer | researchgate.netnih.gov |

| Dihydrofolate Reductase (DHFR) | Indolinedione-coumarin hybrids have shown activity against bacterial DHFR. | Infectious Diseases | nih.gov |

| 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH) | Indoline-based compounds have been identified as dual inhibitors of these enzymes. | Inflammation | acs.org |

| α1A-Adrenoceptor | Certain indoline derivatives are selective antagonists of this receptor. | Benign Prostatic Hyperplasia | nih.gov |

Advanced Mechanistic Investigations at the Atomic and Sub-Cellular Levels

Understanding how this compound interacts with its biological targets at a molecular level is crucial for its development as a therapeutic agent. Advanced mechanistic investigations can provide these insights.

Future research in this area should include:

X-ray Co-crystallography: Obtaining a crystal structure of the compound bound to its target protein can reveal the precise binding mode and key molecular interactions.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM can provide high-resolution structural information about the compound's binding site.

Molecular Dynamics (MD) Simulations: These computational simulations can model the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the conformational changes involved.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction.

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design for Indoline Derivatives

Future research should leverage AI and ML for:

Predictive Modeling: AI models can be trained on existing data for indoline derivatives to predict the biological activity, physicochemical properties, and toxicity of new, virtual compounds, including analogs of this compound. nih.gov

De Novo Drug Design: Generative AI models can design entirely new indoline-based molecules with desired properties, expanding the chemical space for drug discovery. elsevier.com

Virtual Screening: AI can be used to rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov

The application of AI in the drug discovery pipeline for indoline derivatives can be envisioned as follows:

| AI/ML Application | Description | Potential Impact | References |

| Predictive QSAR | Develop models to predict activity based on structure. | Prioritize synthesis of the most promising compounds. | elsevier.com |

| Generative Models | Design novel indoline scaffolds with desired properties. | Discover new chemical matter with improved efficacy and safety. | elsevier.com |

| Retrosynthesis Prediction | Predict viable synthetic routes for novel compounds. | Accelerate the synthesis of new drug candidates. | technologynetworks.com |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | Reduce late-stage attrition of drug candidates. | nih.gov |

Opportunities for Rational Drug Design and Analog Synthesis Based on Deep SAR Insights

A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to rational drug design. nih.gov For this compound, systematic structural modifications and subsequent biological evaluation will provide crucial SAR data.

Future research should focus on:

Systematic Analog Synthesis: A library of analogs should be synthesized by modifying the dichlorophenyl ring, the indoline core, and the amine substituent. This will allow for the exploration of the chemical space around the lead compound.

Bioisosteric Replacements: Replacing key functional groups with bioisosteres can improve the compound's potency, selectivity, and pharmacokinetic properties.

Computational SAR Analysis: Computational tools can be used to analyze the SAR data and build predictive models to guide the design of new, more potent analogs.

A hypothetical SAR study for 2-(2,5-Dichlorophenyl)indoline analogs could explore the following modifications:

| Structural Modification | Rationale | Expected Outcome |

| Position of Chlorine Atoms on the Phenyl Ring | Investigate the impact of chloro substitution pattern on activity. | Identify optimal substitution for target binding. |

| Substitution on the Phenyl Ring | Introduce various electron-donating and electron-withdrawing groups. | Modulate electronic properties and target interactions. |

| Substitution on the Indoline Nitrogen | Introduce different alkyl or aryl groups. | Influence solubility, metabolic stability, and target engagement. |

| Chiral Synthesis | Synthesize and test individual enantiomers. | Determine if the biological activity is stereospecific. |

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel drugs for a range of diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-Dichlorophenyl)indoline, HCl, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 2,5-dichlorobenzene derivatives with indoline precursors. Key steps include:

- Buchwald-Hartwig amination or Ullmann coupling for aryl-chlorine substitution .

- Acidic hydrolysis (e.g., HCl) to form the hydrochloride salt.

Yield optimization requires precise control of temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd/Cu systems). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and chlorine substitution patterns?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (LD data for analogs: ~300 mg/kg) .

- Avoid inhalation; store in airtight containers under inert gas (N) to prevent degradation.

- Emergency protocols: Immediate rinsing for dermal exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dichlorophenyl group influence the compound’s bioactivity in antimicrobial assays?

Methodological Answer: The electron-withdrawing Cl groups enhance electrophilicity, promoting interaction with bacterial targets (e.g., enzyme active sites).

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

- Use HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to assess solubility limits.

- DSC/TGA : Analyze thermal stability and polymorphic transitions affecting solubility .

- Empirical testing: Prioritize aprotic solvents (DMSO, DMF) for in vitro assays due to higher solubility (~10–20 mg/mL) .

Q. What strategies are effective for isolating enantiomers of this compound, given its chiral center?

Methodological Answer:

Q. How does the compound’s stability under varying pH conditions impact its application in cellular uptake studies?

Methodological Answer:

- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.

- Hydrolysis of the indoline ring occurs below pH 3.

- Cell culture compatibility : Use neutral media (pH 7.4) for uptake studies in HEK-293 or HeLa cells .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response experiments to account for cytotoxicity in mammalian cells?

Methodological Answer:

Q. What analytical techniques validate the absence of byproducts (e.g., dechlorinated derivatives) in synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.